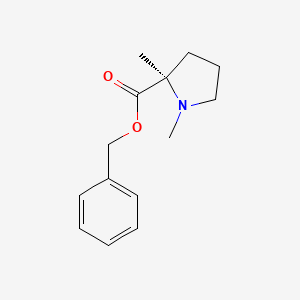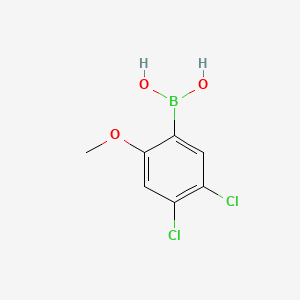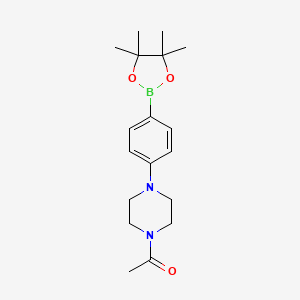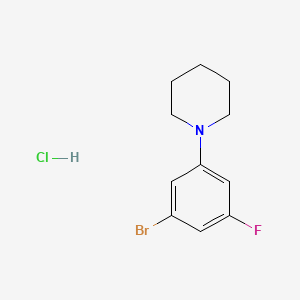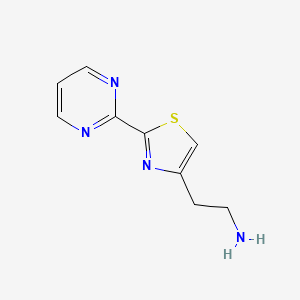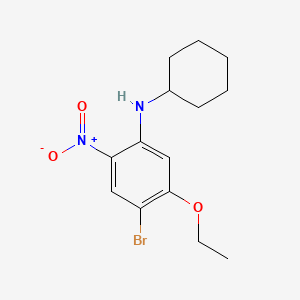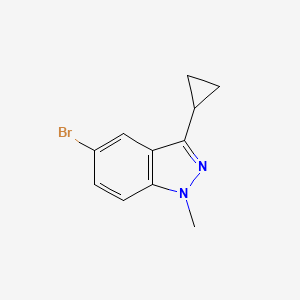
4-(Benzyloxy)-1H-indole-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-1H-indole-7-carboxamide is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a benzyloxy group at the 4-position and a carboxamide group at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-1H-indole-7-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction. For example, 4-hydroxyindole can be reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxyindole.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction. For instance, 4-benzyloxyindole can be reacted with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-1H-indole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The indole core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3), and catalysts like aluminum chloride (AlCl3).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted indole derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(Benzyloxy)-1H-indole-7-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It could be investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-1H-indole-7-carboxamide depends on its specific application. For example, if it is being studied for its anticancer properties, it may act by inhibiting specific enzymes or signaling pathways involved in cancer cell proliferation. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzyloxyindole: Similar structure but lacks the carboxamide group.
4-(Benzyloxy)phenol: Similar structure but lacks the indole core.
1H-Indole-7-carboxamide: Similar structure but lacks the benzyloxy group.
Uniqueness
4-(Benzyloxy)-1H-indole-7-carboxamide is unique due to the presence of both the benzyloxy group and the carboxamide group on the indole core. This combination of functional groups imparts unique chemical properties and potential biological activities that are not present in the similar compounds listed above.
Propriétés
IUPAC Name |
4-phenylmethoxy-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c17-16(19)13-6-7-14(12-8-9-18-15(12)13)20-10-11-4-2-1-3-5-11/h1-9,18H,10H2,(H2,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTZZIKQNOLBOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C=CNC3=C(C=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B595138.png)
